Cas no 65052-88-2 (1-(2,5-dimethoxyphenyl)-n,n-dimethylpropan-2-amine;hydrochloride)

1-(2,5-dimethoxyphenyl)-n,n-dimethylpropan-2-amine;hydrochloride structure
65052-88-2 structure
Product Name:1-(2,5-dimethoxyphenyl)-n,n-dimethylpropan-2-amine;hydrochloride
CAS No:65052-88-2
MF:C20H17N3O4
MW:363.366684675217
CID:1683935
PubChem ID:221865
Update Time:2025-04-21

1-(2,5-dimethoxyphenyl)-n,n-dimethylpropan-2-amine;hydrochloride Chemical and Physical Properties

Names and Identifiers

    • N,N-dibenzyl-2,4-dinitro-aniline
    • AC1Q7BQJ
    • (2.3-Dihydroxy-propyl)-dibutyl-amin
    • (2.4-Dinitro-phenyl)-dibenzylamin
    • 3-Dibutylamino-propan-1,2-diol
    • CTK5B6522
    • N-Di-n-butyl-2,3-dihydroxypropylamin
    • 1,2-Propanediol,3-(dibutylamino)-
    • N,N-Dibenzyl-2,4-dinitroanilin
    • EINECS 228-529-4
    • NSC5680
    • 3-dibutylamino-propane-1,2-diol
    • 3-Dibutylamino-1.2-dihydroxy-propan
    • (2,4-Dichlor-phenoxy)-fumarsaeure
    • (2.4-Dichlor-phenoxy)-trans-butendisaeure
    • (2,4-dichloro-phenoxy)-fumaric acid
    • AC1L3T2O
    • 1-(2,5-dimethoxyphenyl)-N,N-dimethylpropan-2-amine,hydrochloride
    • 1-(2,5-dimethoxyphenyl)-N,N-dimethylpropan-2-amine
    • hydrochloride
    • NSC6946
    • n,n-dibenzyl-2,4-dinitroaniline
    • AKOS002844531
    • NSC-6946
    • Dibenzylamine, N-(2,4-dinitrophenyl)-
    • DTXSID60983603
    • 65052-88-2
    • 1-(2,5-dimethoxyphenyl)-n,n-dimethylpropan-2-amine;hydrochloride
    • Inchi: 1S/C20H17N3O4/c24-22(25)18-11-12-19(20(13-18)23(26)27)21(14-16-7-3-1-4-8-16)15-17-9-5-2-6-10-17/h1-13H,14-15H2
    • InChI Key: GHQHXJJEGUJPCW-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C=C(C=CC=1N(CC1C=CC=CC=1)CC1C=CC=CC=1)[N+](=O)[O-])=O

Computed Properties

  • Exact Mass: 363.12201
  • Monoisotopic Mass: 363.12190603g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 472
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 94.9Ų

Experimental Properties

  • PSA: 89.52
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